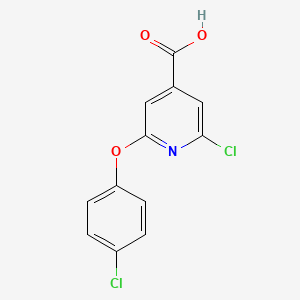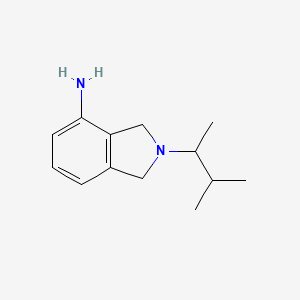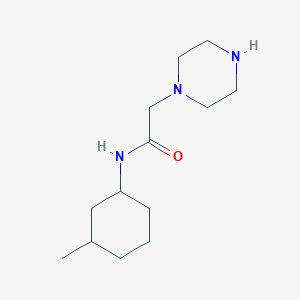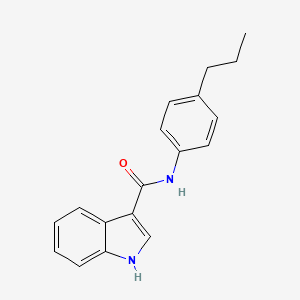
N-(4-propylphenyl)-1H-indole-3-carboxamide
Vue d'ensemble
Description
“N-(4-propylphenyl)-1H-indole-3-carboxamide” is a compound that contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a carboxamide group (-CONH2), which is a functional group derived from carboxylic acids (-COOH) where the hydroxyl group (-OH) has been replaced by an amine group (-NH2) .
Molecular Structure Analysis
The molecular structure of “N-(4-propylphenyl)-1H-indole-3-carboxamide” would consist of an indole ring attached to a 4-propylphenyl group via a carboxamide linkage . The exact structure and properties would depend on the specific arrangement and orientation of these groups .
Chemical Reactions Analysis
The reactivity of “N-(4-propylphenyl)-1H-indole-3-carboxamide” would likely be influenced by the presence of the indole and carboxamide groups . Indoles are known to undergo electrophilic substitution reactions, particularly at the C3 position . The carboxamide group could potentially participate in various reactions involving the carbonyl or amine functionalities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-propylphenyl)-1H-indole-3-carboxamide” would depend on its specific structure . Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of the indole, propylphenyl, and carboxamide groups .
Applications De Recherche Scientifique
Guest Host Liquid Crystal Applications
Anthraquinone dyes with bis(4-propylphenyl) substituent groups have been studied for guest−host applications in liquid crystal hosts. The visible transitions and redox potentials vary with the HOMO and LUMO energies, with the variation in both color and redox stability between the dyes being attributable principally to variations in the HOMOs located mainly on the substituents and outer anthraquinone rings .
Polypropylene Nucleation
A nonitol derivative, 1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)-methylene]-nonitol (TBPMN), provides superior optical properties in polypropylene nucleation. However, its solubility is better than that of DBS, so it has to be introduced into the polymer in a much larger amount .
Orientations Futures
Propriétés
IUPAC Name |
N-(4-propylphenyl)-1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-5-13-8-10-14(11-9-13)20-18(21)16-12-19-17-7-4-3-6-15(16)17/h3-4,6-12,19H,2,5H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWAKOHWBLGRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-propylphenyl)-1H-indole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



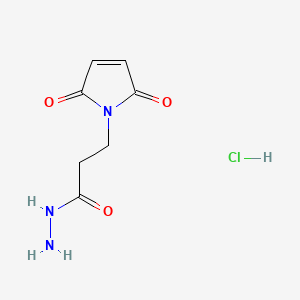
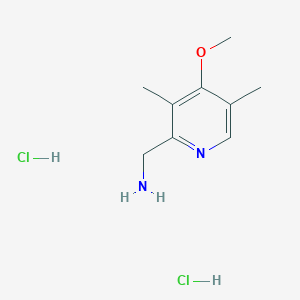
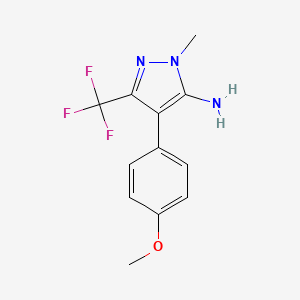
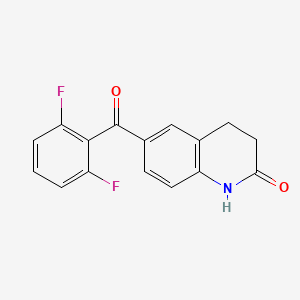
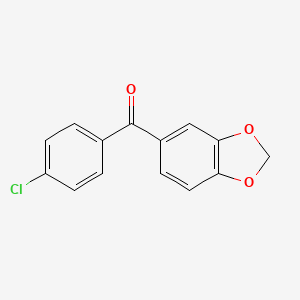
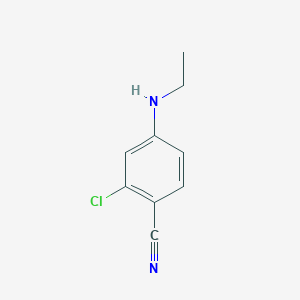
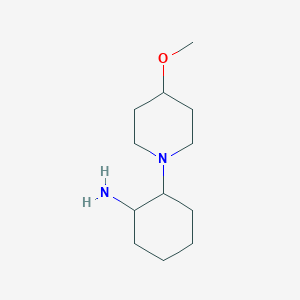
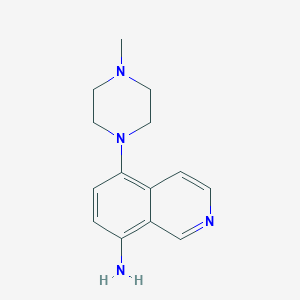
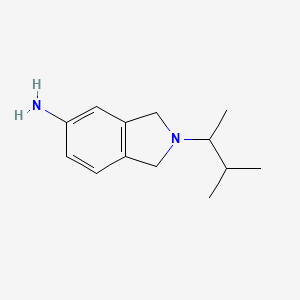
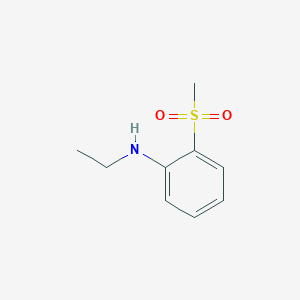
![3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1418458.png)
